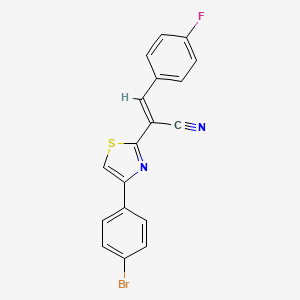

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves regioselective bromination of acrylonitriles, leading to the formation of bromo-substituted thiazoles. These can be further modified through reactions with aldehydes, cyanothioacetamide, α-bromoketones, and bromine, under catalytic conditions in DMF (Pakholka et al., 2021). Additionally, similar thiazolylacrylonitriles exhibit fungicidal activity, suggesting their synthesis not only targets chemical novelty but also potential utility in biological applications (Shen De-long, 2010).

Molecular Structure Analysis

The molecular structure of acrylonitriles, including those with bromo and fluoro substituents, has been elucidated using techniques such as 2D NMR spectroscopy and single crystal X-ray diffraction analysis. These methods confirm the regioselective bromination at specific positions and reveal the intricacies of their molecular geometry (Pakholka et al., 2021).

Chemical Reactions and Properties

Acrylonitriles undergo various chemical reactions, including base-catalyzed condensation and interactions with phosphorus ylides, leading to a range of products depending on the substituents used. These reactions often yield 1,3-benzothiazolyl-fused compounds, cyclopropene, and cyclopropane derivatives, showcasing the versatile reactivity of the acrylonitrile group (Abdou et al., 1998).

Physical Properties Analysis

The physical properties of these compounds, such as photoluminescence characteristics, have been studied, revealing that they exhibit green fluorescence in the solid state and in solution under UV irradiation. This indicates potential applications in materials science, particularly in the development of fluorescent materials (Xu et al., 2012).

Chemical Properties Analysis

The chemical properties, including the reaction mechanisms and the influence of substituents on the reactivity and product formation, have been explored. The introduction of bromo and fluoro groups significantly affects the chemical behavior of these molecules, leading to selective reactivity and the formation of various structurally diverse and biologically relevant compounds (Abdou et al., 1998).

Applications De Recherche Scientifique

Fungicidal Activity : A study on the synthesis and fungicidal activity of related compounds demonstrated that they exhibited significant fungicidal activity, particularly against Colletotrichum gossypii, with growth inhibition rates above 50% for several compounds at a concentration of 25 mg/L (Shen, 2010).

Antioxidant Activity : In another study, derivatives of this compound showed promising antioxidant activity. This research involved the preparation of 2-(4-fluorophenyl)thiazolidin-4-one derivatives and their subsequent reaction with chloroacetonitrile and acrylonitrile (El Nezhawy et al., 2009).

Photoluminescence Characteristics : A study focused on the synthesis and photoluminescence characteristics of novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units. These compounds emitted green fluorescence in solid state and solution under UV irradiation, demonstrating potential for photoluminescent applications (Xu, Yu, & Yu, 2012).

Anticancer Properties : Certain derivatives of this compound exhibited moderate anticancer activity, particularly against specific breast cancer cell lines (Matiichuk et al., 2022).

Optical and Spectroscopic Properties : The optical and spectroscopic characterisation of substituted 3-phenyl-2-arylacrylonitriles, including derivatives of the compound , were studied to evaluate the effects of substituents on the electronic properties of acrylonitrile derivatives (Percino et al., 2011).

Propriétés

IUPAC Name |

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10BrFN2S/c19-15-5-3-13(4-6-15)17-11-23-18(22-17)14(10-21)9-12-1-7-16(20)8-2-12/h1-9,11H/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVMAWRZUMTPCH-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10BrFN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2480055.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480062.png)

![5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2480064.png)

![3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2480066.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2480067.png)

![2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol](/img/structure/B2480068.png)

![N-(4-butylphenyl)-2-[(2-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2480069.png)

![N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/no-structure.png)